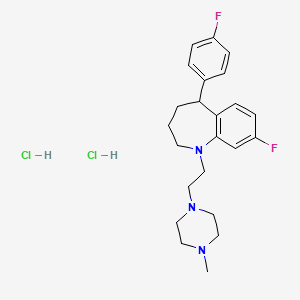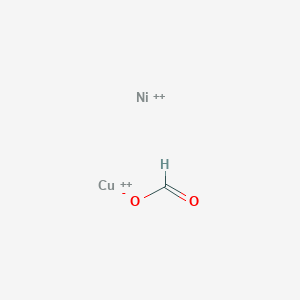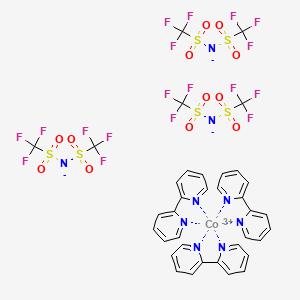
N(alpha)-Carbobenzoxylysine-4-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide, commonly referred to as Z-LYS-PNA, is a synthetic compound widely used in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in enzymatic studies due to its ability to act as a substrate for various proteases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-LYS-PNA typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group, followed by the coupling of p-nitroaniline to the lysine residue. The process can be summarized as follows:
Protection of Lysine: The amino group of lysine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected lysine is then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure Z-LYS-PNA
Industrial Production Methods
Industrial production of Z-LYS-PNA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine and benzyloxycarbonyl chloride are reacted in industrial reactors.
Automated Coupling: Automated systems are used for the coupling reaction with p-nitroaniline, ensuring consistency and efficiency.
High-Throughput Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to obtain high-purity Z-LYS-PNA.
Analyse Chemischer Reaktionen
Types of Reactions
Z-LYS-PNA undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases like trypsin and papain, leading to the cleavage of the peptide bond
Oxidation and Reduction: The nitro group in p-nitroaniline can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffers at varying pH levels, with enzymes like trypsin or papain as catalysts
Redox Reactions: Involves reagents such as sodium dithionite for reduction or hydrogen peroxide for oxidation.
Major Products Formed
Hydrolysis Products: The primary products are L-lysine and p-nitroaniline
Redox Products: Depending on the reaction, products can include reduced or oxidized forms of p-nitroaniline.
Wissenschaftliche Forschungsanwendungen
Z-LYS-PNA is extensively used in various scientific research fields:
Biochemistry: As a substrate for studying enzyme kinetics and mechanisms, particularly for proteases like trypsin and papain
Biotechnology: Used in the development of diagnostic assays and biosensors.
Industrial Applications: Employed in the production of enzyme-based products and in quality control processes.
Wirkmechanismus
Z-LYS-PNA acts primarily as a substrate for proteases. The mechanism involves:
Binding: The compound binds to the active site of the enzyme.
Catalysis: The enzyme catalyzes the hydrolysis of the peptide bond, leading to the formation of L-lysine and p-nitroaniline.
Release: The products are released, and the enzyme is free to catalyze another reaction cycle
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-alpha-benzyloxycarbonyl-L-arginine p-nitroanilide (Z-ARG-PNA): Similar structure but with arginine instead of lysine.
N-alpha-benzyloxycarbonyl-L-phenylalanine p-nitroanilide (Z-PHE-PNA): Contains phenylalanine instead of lysine.
Uniqueness
Z-LYS-PNA is unique due to its specific interaction with lysine-specific proteases, making it a valuable tool for studying these enzymes. Its structure allows for detailed kinetic studies and the development of specific inhibitors .
Eigenschaften
CAS-Nummer |
70144-71-7 |
|---|---|
Molekularformel |
C20H24N4O5 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
benzyl N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N4O5/c21-13-5-4-8-18(23-20(26)29-14-15-6-2-1-3-7-15)19(25)22-16-9-11-17(12-10-16)24(27)28/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25)(H,23,26)/t18-/m0/s1 |
InChI-Schlüssel |
FKFJWYPXPIUVGU-SFHVURJKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)
![8-Methyl-1,2,3,4,4a,9b-hexahydro-5H-indeno[1,2-c]pyridin-5-one](/img/structure/B15347386.png)
![4-[4-(4-carboxy-3-hydroxyphenyl)-3-methylphenyl]-2-hydroxybenzoic acid](/img/structure/B15347390.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate](/img/structure/B15347399.png)


![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)



